1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a biphenyl group at the 1-position and a 3,4-dichloroanilino group at the 3-position. The biphenyl moiety contributes to aromatic stacking interactions, while the dichloroanilino group enhances electronic effects and steric bulk, influencing reactivity and binding properties.
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,24H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKMVDSYMCXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Biphenyl Ketone Synthesis
The biphenyl propanone intermediate is synthesized via Friedel-Crafts acylation, a classical method for ketone installation on aromatic systems.
Procedure :
- Reagents : Biphenyl, propionyl chloride, anhydrous aluminum chloride (Lewis acid), dichloromethane (solvent).
- Conditions : Dropwise addition of propionyl chloride to a biphenyl/AlCl₃ suspension at 0–5°C, followed by stirring at room temperature for 12 h.
- Workup : Quenching with ice-water, extraction with dichloromethane, and purification via recrystallization (ethanol/water).
Nucleophilic Amination of α-Brominated Propanone
The α-position of the ketone is brominated to enable nucleophilic displacement by 3,4-dichloroaniline.
Step 1: Bromination
- Reagents : 1-(Biphenyl-4-yl)propan-1-one, bromine (Br₂) or N-bromosuccinimide (NBS), radical initiator (e.g., AIBN).
- Conditions : Radical bromination in CCl₄ under reflux (80°C, 4 h).
- Product : 3-Bromo-1-(biphenyl-4-yl)propan-1-one.
Step 2: Amination
- Reagents : 3-Bromo-propanone derivative, 3,4-dichloroaniline, potassium carbonate (base), dimethylformamide (DMF).
- Conditions : Heating at 100°C for 8–12 h under nitrogen.
- Mechanism : SN2 displacement of bromide by the aniline’s amine group.
Yield : 60–70% (extrapolated from similar amination reactions).
Palladium-Catalyzed Coupling Approaches
Modern methods employ transition metal catalysis for efficient C–C and C–N bond formation.
Buchwald-Hartwig Amination
Direct coupling of a brominated propanone with 3,4-dichloroaniline via Pd catalysis could streamline synthesis.
Reagents :
- 3-Bromo-1-(biphenyl-4-yl)propan-1-one.
- 3,4-Dichloroaniline.
- Pd₂(dba)₃, Xantphos (ligand), Cs₂CO₃ (base), toluene.
Conditions : 100°C, 12 h.
Advantage : Single-step C–N bond formation with high functional group tolerance.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of 3,4-dichloroaniline but may increase side reactions.
- Non-Polar Solvents : Toluene minimizes solvolysis but requires higher temperatures.
Optimal Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene/DMF (4:1) |
| Temperature | 90–100°C |
| Reaction Time | 10–12 h |
| Base | K₂CO₃ |
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone involves its interaction with specific molecular targets. The biphenyl and dichloroaniline groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- The 3,4-dichloro group in the target compound may enhance binding affinity in hydrophobic environments compared to methyl or ethyl analogs .
- Alkyl Groups (Methyl/Ethyl): Methyl and ethyl substituents reduce steric bulk, favoring synthetic accessibility and metabolic stability. For example, the 3,4-dimethyl analog (C23H23NO) exhibits a lower molecular weight (329.4 g/mol) than halogenated versions .
- Aromatic Systems: Biphenyl and phenyl groups contribute to π-π interactions, critical in ligand-receptor binding. The dual phenyl groups in 1,3-diphenyl-3-(4-chloroanilino)-1-propanone (C21H18ClNO) suggest utility in materials science .
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound characterized by its unique structural features, including a biphenyl group and a dichloroaniline moiety. Its molecular formula is , with a molecular weight of approximately 370.28 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular therapeutics and possibly anticancer applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiplatelet Activity : It has been shown to inhibit ADP-induced aggregation of blood platelets, suggesting potential applications in preventing thrombotic events in cardiovascular diseases.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects, indicating that this compound may also possess such properties.
- Anticancer Potential : Compounds with similar structural characteristics have been evaluated for their anticancer activity; thus, further studies could explore this aspect for this compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The biphenyl and dichloroaniline groups facilitate binding to various enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions. The precise mechanisms remain to be fully elucidated but are critical for understanding its therapeutic potential.
Antiplatelet Activity Study
In a recent study focusing on the antiplatelet effects of structurally similar compounds, it was found that the presence of halogenated phenyl groups significantly enhances inhibitory potency against platelet aggregation. The study utilized various analogs to establish structure-activity relationships (SAR), indicating that substitutions at specific positions can optimize biological effects .
Anticancer Evaluation
A comparative analysis of various compounds with similar biphenyl structures revealed that modifications in the aniline moiety could lead to significant changes in cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups like chlorine enhanced the anticancer activity in some derivatives .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiplatelet | Inhibition of ADP-induced aggregation | |
| Antibacterial | Potential antibacterial properties | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
